molecular formula C18H16BrNO3 B2924279 ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate CAS No. 40945-72-0

ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B2924279
CAS No.: 40945-72-0
M. Wt: 374.234
InChI Key: VFFQTJWPHJPMPI-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is a brominated indole derivative characterized by a phenyl group at position 1, a methyl group at position 2, a hydroxyl group at position 5, and a bromine atom at position 4. The ethyl ester at position 3 enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name

ethyl 6-bromo-5-hydroxy-2-methyl-1-phenylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c1-3-23-18(22)17-11(2)20(12-7-5-4-6-8-12)15-10-14(19)16(21)9-13(15)17/h4-10,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFQTJWPHJPMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate typically involves multiple steps, starting with the construction of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Another approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromo and phenyl groups.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

  • Reduction: The bromo group can be reduced to a hydrogen atom.

  • Substitution: The bromo group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of ethyl 6-bromo-5-oxo-2-methyl-1-phenyl-1H-indole-3-carboxylate or ethyl 6-bromo-5-carboxy-2-methyl-1-phenyl-1H-indole-3-carboxylate.

  • Reduction: Formation of this compound (reduced form).

  • Substitution: Formation of various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other indole derivatives. Its structural complexity makes it a valuable building block for the development of new chemical entities.

Biology: Indole derivatives, including ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate, have shown biological activity. They can interact with various biological targets, such as enzymes and receptors, leading to potential therapeutic applications.

Medicine: This compound has been studied for its potential medicinal properties, including anticancer, anti-inflammatory, and antimicrobial activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications.

Mechanism of Action

The mechanism by which ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. For example, in anticancer applications, the compound may inhibit specific enzymes or receptors involved in cancer cell proliferation. The exact mechanism can vary depending on the biological context and the specific derivatives synthesized from this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in substituents at positions 1, 2, 4, and 5, which influence molecular properties, reactivity, and biological activity. Below is a detailed analysis:

a) Anti-HBV Indole Derivatives (Compounds 82–85)

  • Key Substituents: Compound 82: Cyclopropyl (position 1), 3,4-difluorophenylsulfinyl (position 2), imidazolyl (position 4). Compound 83: Methyl (position 1), 3,4-difluorophenylsulfinyl (position 2), 5-methylimidazolyl (position 4). Compound 84: Cyclopropyl (position 1), 4-fluorophenylsulfinyl (position 2), guanidinoselanyl-imino (position 4). Compound 85: Cyclopropyl (position 1), 3,4-difluorophenylsulfinyl (position 2), 4-methylpiperazinyl (position 4).
  • Activity : IC50 values against HBV range from 3.6 to 6.37 μg/ml, demonstrating that sulfinyl and heterocyclic groups at positions 2 and 4 enhance antiviral activity .

b) Ethyl 6-Bromo-5-Hydroxy-1-Methyl-2-((Phenylthio)Methyl)-1H-Indole-3-Carboxylate (CAS 131707-24-9)

  • Structural Differences : Methyl at position 1 and phenylthio group at position 2.
  • Properties : Molecular weight 420.32, purity ≥98% (HPLC). The phenylthio group increases lipophilicity compared to the methyl group in the target compound .

c) Ethyl 6-Bromo-4-((Dimethylamino)Methyl)-5-Hydroxy-1-Phenyl-2-((Phenylthio)Methyl)-1H-Indole-3-Carboxylate

  • Structural Differences: Dimethylaminomethyl at position 4 and phenylthio at position 2.
  • Properties: Molecular weight 575.95 (with HCl counterion).

d) Ethyl 5-Acetoxy-6-Bromo-2-(Bromomethyl)-1-Methyl-1H-Indole-3-Carboxylate (CAS 110543-98-1)

  • Structural Differences : Acetoxy at position 5 and bromomethyl at position 2.
  • Properties : Molecular weight 433.095. The bromomethyl group increases reactivity, making it a candidate for further functionalization .

e) Ethyl 6-Bromo-2-Formyl-5-Hydroxy-1-Methyl-1H-Indole-3-Carboxylate (CAS 1704066-44-3)

  • Structural Differences : Formyl group at position 2.
  • Properties : The aldehyde group enhances electrophilicity, enabling conjugation or Schiff base formation .

Biological Activity

Ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate, a compound within the indole family, has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula : C19H18BrNO3
Molecular Weight : 420.32 g/mol
CAS Number : 131707-24-9
Melting Point : >192°C (dec.)
Boiling Point : 570.6±50.0 °C (Predicted)
Density : 1.44±0.1 g/cm³ (Predicted)
Solubility : Slightly soluble in DMSO, sparingly in methanol when heated
Storage Conditions : Under inert gas (nitrogen or argon) at 2-8°C

PropertyValue
Molecular FormulaC19H18BrNO3
Molecular Weight420.32 g/mol
Melting Point>192°C (dec.)
Boiling Point570.6±50.0 °C (Predicted)
Density1.44±0.1 g/cm³ (Predicted)
SolubilityDMSO (Slightly), Methanol (Sparingly, Heated)

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological properties:

  • Anti-Hepatitis B Activity : The compound has been noted for its potential use in preparing anti-hepatitis B virus agents, demonstrating antiviral properties that may inhibit viral replication .
  • Antioxidant Properties : Studies suggest that indole derivatives possess antioxidant capabilities, which may contribute to reducing oxidative stress in biological systems .
  • Neuroprotective Effects : Preliminary findings indicate that compounds within the indole family can exert neuroprotective effects, potentially beneficial in neurodegenerative disorders .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Viral Replication : The compound may interfere with the viral life cycle by disrupting essential processes required for viral replication.
  • Antioxidant Activity : By scavenging free radicals, it may mitigate cellular damage caused by oxidative stress.
  • Modulation of Neurotransmitter Activity : Indole derivatives are known to influence neurotransmitter systems, potentially enhancing neuroprotection and cognitive function.

Study on Antiviral Properties

A study conducted by researchers focused on the synthesis and evaluation of various indole derivatives, including this compound, for their antiviral efficacy against hepatitis B virus. The results indicated significant antiviral activity at specific concentrations, suggesting a promising avenue for therapeutic development .

Antioxidant Activity Assessment

In another investigation, the antioxidant potential of this compound was assessed using various in vitro assays. The compound demonstrated a strong ability to reduce reactive oxygen species (ROS), supporting its role as a potential therapeutic agent in oxidative stress-related conditions .

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